molecular formula C10H12N2O B11911187 (7-methoxy-1H-indol-3-yl)methanamine CAS No. 887582-65-2

(7-methoxy-1H-indol-3-yl)methanamine

Cat. No.: B11911187
CAS No.: 887582-65-2
M. Wt: 176.21 g/mol
InChI Key: IPLYIHJHGKZEIQ-UHFFFAOYSA-N
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Description

(7-methoxy-1H-indol-3-yl)methanamine is a chemical compound with the molecular formula C10H12N2O It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-methoxy-1H-indol-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-methoxyindole.

    Formylation: The 7-methoxyindole undergoes formylation to introduce a formyl group at the 3rd position, resulting in 7-methoxy-3-formylindole.

    Reduction: The formyl group is then reduced to a methanamine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Various indole derivatives.

    Substitution Products: Functionalized indole compounds.

Scientific Research Applications

(7-methoxy-1H-indol-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-methoxy-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (7-methoxy-1-methyl-1H-indol-3-yl)methanamine
  • (7-methoxy-1H-indol-3-yl)acetic acid
  • (7-methoxy-1H-indol-3-yl)ethanamine

Comparison:

  • Structural Differences: The presence of different substituents at the 1st and 3rd positions of the indole ring.
  • Chemical Properties: Variations in reactivity, solubility, and stability.
  • Biological Activities: Differences in biological activities and potential therapeutic applications.

Properties

CAS No.

887582-65-2

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(7-methoxy-1H-indol-3-yl)methanamine

InChI

InChI=1S/C10H12N2O/c1-13-9-4-2-3-8-7(5-11)6-12-10(8)9/h2-4,6,12H,5,11H2,1H3

InChI Key

IPLYIHJHGKZEIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C2CN

Origin of Product

United States

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